2-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylidene)propanedinitrile
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Overview
Description
2-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylidene)propanedinitrile is a heterocyclic compound that features a benzazepine ring system Benzazepines are known for their biological activity and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylidene)propanedinitrile typically involves the cyclization of appropriate precursors. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach involves the use of Eschweiler–Clarke reaction conditions to form the azepine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzazepinones, while reduction can produce tetrahydrobenzazepines .
Scientific Research Applications
2-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as central nervous system-active agents.
Mechanism of Action
The mechanism of action of 2-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylidene)propanedinitrile involves its interaction with specific molecular targets. For instance, benzazepine derivatives can act as agonists or antagonists at various receptors in the central nervous system, such as the 5-HT2C receptor . These interactions can modulate neurotransmitter activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: This compound shares a similar benzazepine ring system and is used in the synthesis of opioid receptor antagonists.
2,3,4,5-Tetrahydro-1H-1-benzazepine: Another benzazepine derivative with applications in medicinal chemistry.
Properties
IUPAC Name |
2-(1,3,4,5-tetrahydro-1-benzazepin-2-ylidene)propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-8-11(9-15)13-7-3-5-10-4-1-2-6-12(10)16-13/h1-2,4,6,16H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYJXVBNCGHPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=C(C#N)C#N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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